1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone

5-HT1A serotonin receptor CNS drug discovery eltoprazine

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone (CAS 19813-62-8) is a benzodioxin derivative bearing an acetyl group at the 5-position of the 2,3-dihydro-1,4-benzodioxin bicyclic scaffold. With molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol, it belongs to the aryl ketone class and serves as a versatile synthetic intermediate.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 19813-62-8
Cat. No. B3249830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone
CAS19813-62-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CC=C1)OCCO2
InChIInChI=1S/C10H10O3/c1-7(11)8-3-2-4-9-10(8)13-6-5-12-9/h2-4H,5-6H2,1H3
InChIKeyQMXNXMGUQSFTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone (CAS 19813-62-8): Procurement-Relevant Structural and Application Profile


1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone (CAS 19813-62-8) is a benzodioxin derivative bearing an acetyl group at the 5-position of the 2,3-dihydro-1,4-benzodioxin bicyclic scaffold . With molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol, it belongs to the aryl ketone class and serves as a versatile synthetic intermediate [1]. The 5-position regiochemistry is the critical structural determinant that distinguishes this compound from its 6-acetyl (CAS 2879-20-1) and 2-acetyl (CAS 1011-48-9) isomers, dictating its unique downstream applications in central nervous system (CNS) drug discovery, glycogen phosphorylase inhibitor development, and organic optoelectronic materials.

Why 5-Acetyl-2,3-dihydro-1,4-benzodioxin Cannot Be Replaced by Its 6-Acetyl or 2-Acetyl Regioisomers


The three regioisomeric acetyl-2,3-dihydro-1,4-benzodioxins (5-acetyl, 6-acetyl, and 2-acetyl) are not interchangeable building blocks because the position of the acetyl group on the benzodioxin scaffold dictates entirely distinct downstream reaction pathways and target engagement profiles. The 5-position acetyl is uniquely positioned ortho to the dioxin oxygen, enabling N-arylation at C-5 to generate 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, the core pharmacophore of eltoprazine (DU-28853), a clinical-stage 5-HT₁A/5-HT₁B serotonergic agent [1]. The 6-acetyl isomer instead leads to antibacterial and anti-cancer chemotypes, while the 2-acetyl isomer feeds into thiazolylbenzodioxane adrenergic modulators . Substitution of one isomer for another would result in a completely different pharmacophore, rendering the synthetic route and biological target engagement invalid.

Quantitative Differentiation Evidence: 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone vs. Regioisomeric and Functional Analogs


5-Position Regiochemistry as Gatekeeper to Eltoprazine-Class 5-HT1A Receptor Pharmacophore (Ki = 40 nM)

The 5-acetyl group serves as the essential handle for constructing 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, which is the direct precursor to eltoprazine (DU-28853). Eltoprazine demonstrates a 5-HT₁A receptor binding affinity of Ki = 40 nM, with additional activity at 5-HT₁B (Ki = 52 nM) and 5-HT₂C (Ki = 81 nM) receptors . The 6-acetyl isomer (CAS 2879-20-1) cannot yield this pharmacophore because piperazine N-arylation at C-6 would place the basic nitrogen at a position that does not support the same receptor interaction geometry. Patent US5462942 explicitly claims 2,3-dihydro-1,4-benzodioxin-5-yl-piperazine derivatives as 5-HT₁A antagonists, confirming the essential nature of the 5-position attachment [1]. No comparable serotonergic activity has been reported for 6-acetyl-derived piperazines.

5-HT1A serotonin receptor CNS drug discovery eltoprazine piperazine arylation

Glycogen Phosphorylase Inhibitor Pharmacophore Exclusively Accessible from 5-Substituted Benzodioxin

Juhász et al. (2007) demonstrated that 5-benzyl and 5-benzylidene-thiazolidine-2,4-diones carrying the 2,3-dihydrobenzo[1,4]dioxin pharmacophore exhibit glycogen phosphorylase (GP) inhibitor activity [1]. The 5-position of the benzodioxin ring is the point of attachment for the thiazolidinedione moiety via a methylene or methine linker. The 6-acetyl isomer would place the thiazolidinedione at a geometrically distinct position relative to the dioxin oxygen atoms, altering the hydrogen-bonding network with the GP allosteric site. Within this study, the most potent compound (a 5-(4-hydroxybenzylidene) derivative) showed competitive GP inhibition [1]. The BindingDB entry for a representative 5-substituted derivative (CHEMBL2408224) records Ki = 1.35 μM against human liver GP-a and Ki = 7.0 μM against rabbit muscle GP-b [2].

glycogen phosphorylase inhibition anti-hyperglycemic type 2 diabetes thiazolidinedione

OLED Deep-Blue Emitter Performance: 5-Position Benzodioxin-Derived Phenanthroimidazoles Achieve EQE up to 6.0%

Jayabharathi et al. (2020) synthesized two donor-acceptor phenanthroimidazole compounds—DDPPPA and DDPBA—using the 2,3-dihydrobenzo[b][1,4]dioxin-5-yl moiety as a key structural component [1]. In non-doped OLED devices, DDPPPA exhibited external quantum efficiency (EQE) η_ex = 5.7%, current efficiency η_c = 10.5 cd A⁻¹, and power efficiency η_p = 8.3 lm W⁻¹, while DDPBA achieved η_ex = 6.0%, η_c = 12.0 cd A⁻¹, and η_p = 9.2 lm W⁻¹ [1]. Singlet exciton utilizing efficiency (η_s) reached 31.33% for DDPPPA and 35.29% for DDPBA, exceeding the theoretical 25% limit for conventional fluorescent emitters. The 5-position attachment of the benzodioxin moiety to the phenanthroimidazole core is critical for establishing the hybridized local and charge-transfer (HLCT) excited state that enables this high performance. No equivalent OLED data have been reported for 6-position benzodioxin-derived phenanthroimidazoles.

organic light-emitting diodes HLCT emitter phenanthroimidazole deep-blue emission

Commercial Availability Differential: 5-Acetyl Isomer Scarcity vs. 6-Acetyl Isomer Commodity Supply

A survey of major chemical suppliers reveals a substantial availability asymmetry between the 5-acetyl and 6-acetyl regioisomers. The 6-acetyl isomer (CAS 2879-20-1) is stocked as a catalog item by Fisher Scientific (98% purity, MFCD00006823) , TCI Chemicals, Bidepharm (98% purity with HPLC/NMR/GC quality control reports), and numerous other suppliers, with a well-characterized melting point of 80–82 °C . In contrast, the 5-acetyl isomer (CAS 19813-62-8) is primarily available through specialized vendors (chemenu.com at 95%+ purity , Kuujia, Labgle) with no publicly listed melting point or boiling point data. The 5-isomer's MDL identifier (MFCD18073164) was assigned later than the 6-isomer's (MFCD00006823), reflecting its more recent commercial emergence. This supply asymmetry means lead times and minimum order quantities for the 5-isomer are typically less favorable than for the 6-isomer.

chemical procurement supply chain building block availability vendor comparison

Bromo-Derivative Accessibility: 5-Acetyl Isomer as Gateway to 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-ethanone (Thermo Scientific, 97%)

The 5-acetyl compound can be converted via α-bromination to 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS 19815-97-5), a reactive α-bromoketone that serves as an alkylating agent for thiazole, triazole, and other heterocycle syntheses . This bromo derivative is stocked by Thermo Scientific at 97% purity , confirming the commercial viability of the 5-acetyl → 5-bromoacetyl transformation. The GLASS ligand database lists multiple bioactive compounds incorporating the 5-yl-ethanone motif, including a triazole-thioether derivative (SMR000155400) [1], demonstrating the versatility of this intermediate. The 6-acetyl isomer can also undergo bromination, but the resulting 6-bromoacetyl derivative feeds into entirely different chemotypes (e.g., benzodioxin-6-yl acetamides) that do not overlap with the 5-position application space.

α-bromoketone alkylating agent heterocycle synthesis coupling reactions

High-Impact Application Scenarios for 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-ethanone Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of Eltoprazine-Class 5-HT₁A/5-HT₁B Serotonergic Agents

This compound is the mandatory building block for constructing 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine, the core of eltoprazine (DU-28853), a clinical-stage serenic agent with 5-HT₁A Ki = 40 nM. The 5-acetyl group is reduced to the corresponding alcohol or directly aminated to install the piperazine ring. No other regioisomer can access this pharmacophore. Programs targeting aggression, ADHD, or cognitive disorders via serotonergic modulation should specify CAS 19813-62-8 exclusively [1].

Metabolic Disease Research: Glycogen Phosphorylase Allosteric Inhibitor Development

The 5-acetyl benzodioxin scaffold is the validated entry point for synthesizing 5-benzylidene-thiazolidinedione glycogen phosphorylase inhibitors, a class under investigation for type 2 diabetes and hyperglycemia. Representative compounds from this series show Ki values of 1.35 μM against human liver GP-a. The 5-position attachment geometry is essential for interactions at the GP allosteric site; 6-substituted analogs would not replicate this binding mode [2].

Optoelectronic Materials: Deep-Blue HLCT-OLED Emitter Fabrication

The 5-yl-benzodioxin moiety is incorporated into phenanthroimidazole-based donor-acceptor emitters (DDPPPA, DDPBA) that achieve external quantum efficiencies of 5.7–6.0% in non-doped OLED architectures. These materials exploit the HLCT excited state enabled by the specific 5-position attachment geometry. Materials scientists developing next-generation deep-blue fluorescent OLEDs with singlet exciton utilization exceeding 31% should procure this specific isomer [3].

Medicinal Chemistry Diversification: α-Bromoketone Intermediate for Heterocycle Library Synthesis

The 5-acetyl compound is readily converted to 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone (CAS 19815-97-5, 97% purity, Thermo Scientific), a reactive alkylating agent for constructing thiazole, triazole, and imidazole libraries. The GLASS ligand database confirms multiple bioactive chemotypes incorporating this motif. This bromo derivative is also commercially available, enabling direct procurement for laboratories that prefer to bypass the bromination step .

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